

JNJ-38877605 off-target effects in cell lines

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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064

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JNJ-38877605 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the c-MET inhibitor, **JNJ-38877605**. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **JNJ-38877605**?

A1: **JNJ-38877605** is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.^{[1][2][3]} It has an IC₅₀ of approximately 4 nM for c-MET kinase activity.^[2]

Q2: What are the known off-target effects of **JNJ-38877605** in cell lines?

A2: The most documented off-target effect in a cellular context is the inhibition of RON (Recepteur d'Origine Nantais) kinase phosphorylation. In cell lines such as EBC1, GTL16, NCI-H1993, and MKN45, **JNJ-38877605** at a concentration of 500 nM has been shown to significantly reduce the phosphorylation of both MET and RON.^[1]

Q3: How selective is **JNJ-38877605** for c-MET?

A3: **JNJ-38877605** demonstrates high selectivity for c-MET. It has been shown to be over 600-fold more selective for c-MET compared to a panel of more than 200 other tyrosine and serine-

threonine kinases. In another screening of 246 kinases, it was found to have a greater than 833-fold selectivity for c-MET, with Fms being the next most potently inhibited kinase.

Q4: I've read about renal toxicity associated with **JNJ-38877605**. Is this relevant for my in vitro cell culture experiments?

A4: The renal toxicity observed in some preclinical and clinical studies is a species-specific effect due to the metabolism of **JNJ-38877605** by the enzyme aldehyde oxidase into insoluble metabolites. This leads to crystal formation in the kidneys. While this is a critical in vivo consideration, it is less likely to be a confounding factor in standard in vitro cell culture unless your cell line has unusually high aldehyde oxidase activity and you are performing very long-term experiments where metabolite accumulation could become an issue.

Q5: In which cell lines has **JNJ-38877605** been shown to be effective at inhibiting c-MET phosphorylation?

A5: **JNJ-38877605** has been demonstrated to potently inhibit both HGF-stimulated and constitutively activated c-MET phosphorylation in various cell lines, including EBC1, GTL16, NCI-H1993, and MKN45.

Troubleshooting Guides

Issue 1: Unexpected levels of cell death or cytotoxicity at concentrations expected to be specific for c-MET inhibition.

- Possible Cause 1: Off-target kinase inhibition.
 - Troubleshooting Step: If your cell line is known to be dependent on RON signaling, the inhibition of RON phosphorylation by **JNJ-38877605** could be contributing to the observed cytotoxicity.
 - Recommendation: Perform a western blot to check the phosphorylation status of RON in your cells following treatment with **JNJ-38877605**. Compare this with the phosphorylation status of c-MET to understand the relative inhibition.
- Possible Cause 2: Metabolite Formation.

- Troubleshooting Step: While less common in vitro, some cell lines may express aldehyde oxidase, leading to the formation of insoluble metabolites over time.
- Recommendation: If you are conducting long-term experiments (several days or weeks), consider if metabolite precipitation could be an issue. Analyze the cell culture media for any signs of precipitation. Reducing the treatment duration or using a lower concentration of **JNJ-38877605** may help.

Issue 2: Incomplete inhibition of downstream signaling pathways (e.g., AKT, ERK) despite apparent inhibition of c-MET phosphorylation.

- Possible Cause: Pathway Crosstalk or Redundancy.
 - Troubleshooting Step: Other receptor tyrosine kinases may be compensating for the loss of c-MET signaling.
 - Recommendation: Profile your cell line for the expression of other RTKs that share downstream signaling pathways with c-MET. Consider co-treatment with other inhibitors if a compensatory pathway is identified.

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of **JNJ-38877605**

Target	IC50 (nM)	Selectivity vs. Other Kinases	Notes
c-MET	4	>600-fold	Potent and selective inhibitor.
RON	Not specified	Inhibits phosphorylation at 500 nM	An identified off-target in specific cell lines.
Fms	Not specified	Next most potently inhibited kinase after c-MET	From a panel of 246 kinases.

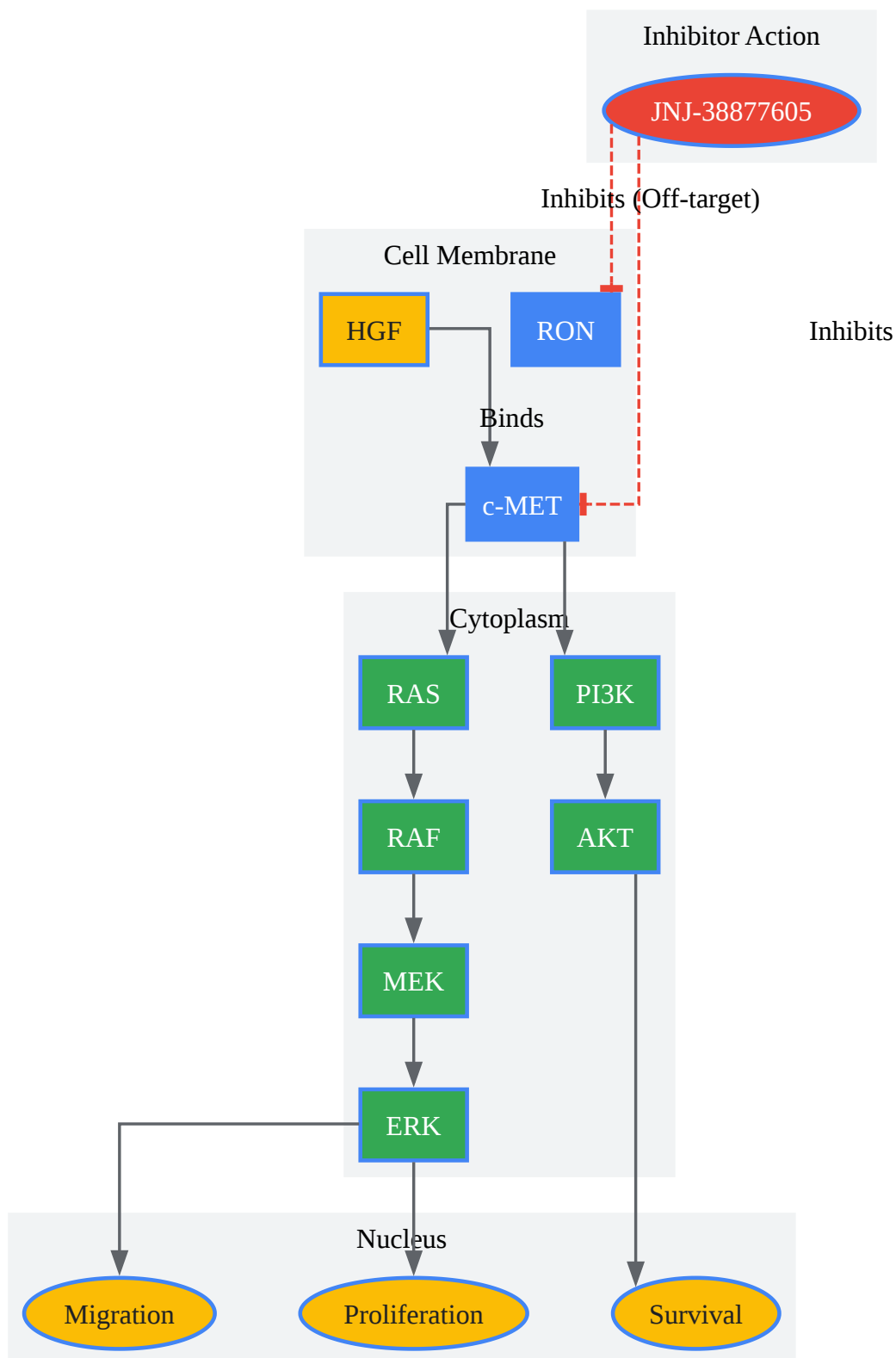
Experimental Protocols

Protocol 1: Western Blot for Phospho-c-MET and Phospho-RON

- **Cell Seeding:** Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
- **Serum Starvation:** Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours.
- **Inhibitor Treatment:** Treat the cells with varying concentrations of **JNJ-38877605** (e.g., 1 nM to 1 μ M) for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.
- **Ligand Stimulation (if applicable):** For non-constitutively active c-MET, stimulate the cells with HGF (Hepatocyte Growth Factor) for 10-15 minutes before lysis.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:**
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-RON, and total RON overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

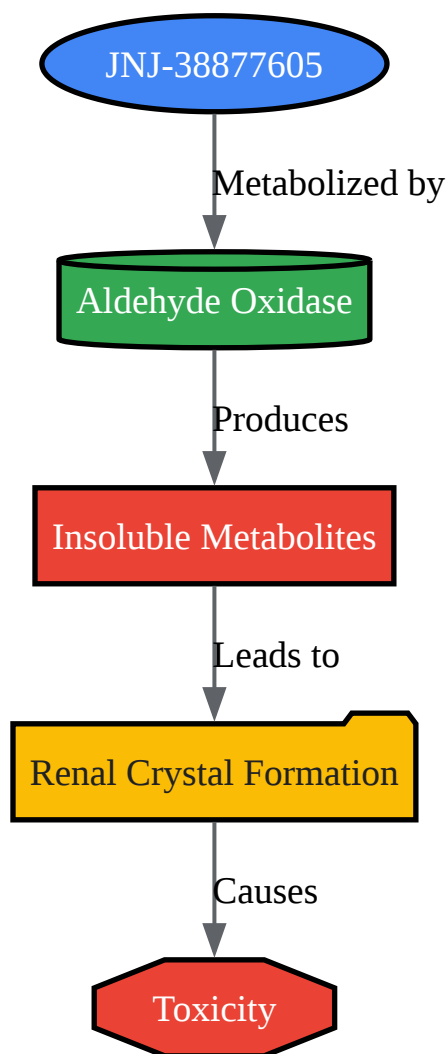
- Use a loading control like beta-actin or GAPDH to ensure equal protein loading.

Visualizations



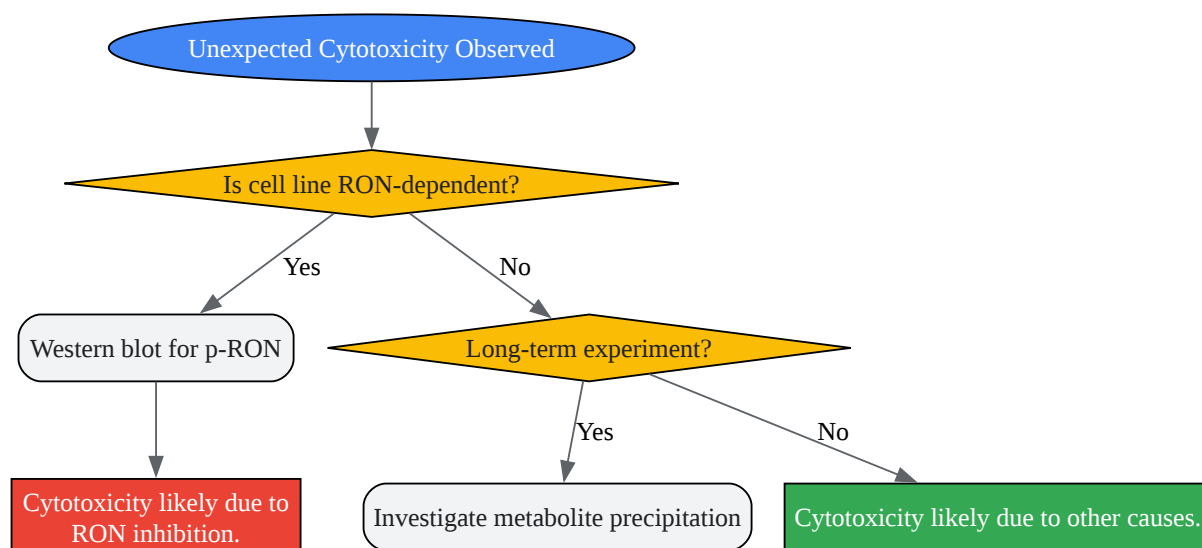
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Caption: c-MET signaling pathway and points of inhibition by **JNJ-38877605**.



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Caption: Metabolic pathway of **JNJ-38877605** leading to renal toxicity.



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Caption: Troubleshooting workflow for unexpected cytotoxicity with **JNJ-38877605**.

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